5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Lipophilicity Drug-likeness ADME prediction

5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2098131-51-0) is a trisubstituted 1H-pyrazole heterocycle bearing a thiophen-2-yl group at position 3, a cyclopropyl ring at position 5, and a propargyl (prop-2-yn-1-yl) substituent at N1. With a molecular formula of C₁₃H₁₂N₂S and a molecular weight of 228.31 g/mol, it belongs to the pyrazole–thiophene hybrid class that has garnered significant attention in anticancer drug discovery as multitarget kinase inhibitors.

Molecular Formula C13H12N2S
Molecular Weight 228.31 g/mol
CAS No. 2098131-51-0
Cat. No. B1483738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole
CAS2098131-51-0
Molecular FormulaC13H12N2S
Molecular Weight228.31 g/mol
Structural Identifiers
SMILESC#CCN1C(=CC(=N1)C2=CC=CS2)C3CC3
InChIInChI=1S/C13H12N2S/c1-2-7-15-12(10-5-6-10)9-11(14-15)13-4-3-8-16-13/h1,3-4,8-10H,5-7H2
InChIKeyYMAYBAUAWOVQOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2098131-51-0): Differential Procurement Evidence Guide for Scientific Selection


5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2098131-51-0) is a trisubstituted 1H-pyrazole heterocycle bearing a thiophen-2-yl group at position 3, a cyclopropyl ring at position 5, and a propargyl (prop-2-yn-1-yl) substituent at N1 [1]. With a molecular formula of C₁₃H₁₂N₂S and a molecular weight of 228.31 g/mol, it belongs to the pyrazole–thiophene hybrid class that has garnered significant attention in anticancer drug discovery as multitarget kinase inhibitors [2]. The compound's three key pharmacophoric elements—the electron-rich thiophene, the conformationally constrained cyclopropyl, and the bioorthogonal propargyl handle—collectively establish its structural identity within the broader 1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole scaffold family, where the C5 substituent serves as the primary point of chemical and pharmacological differentiation [1].

Why Generic Substitution of 5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole Fails: Quantitative Physicochemical Differentiation from the Ethyl and Isopropyl Analogs


Within the 1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole scaffold family, substituting the C5 position with a cyclopropyl group instead of an ethyl or isopropyl moiety produces quantifiably distinct physicochemical properties that preclude simple interchange. The cyclopropyl ring introduces both conformational constraint (due to restricted rotation of the three-membered ring) and altered electronic distribution, resulting in a computed XLogP of 2.4—0.3 log units lower than the 5-ethyl analog (XLogP 2.7) and 0.6 log units lower than the 5-isopropyl analog (XLogP 3.0) . This lipophilicity reduction is accompanied by a markedly higher predicted boiling point (373.3 °C vs. 330.0 °C for ethyl and 344.7 °C for isopropyl) and higher density (1.23 g/cm³ vs. 1.09 and 1.08 g/cm³, respectively), reflecting stronger intermolecular interactions in the cyclopropyl congener . In medicinal chemistry, cyclopropane motifs are well-established to enhance metabolic stability and restrict conformational flexibility to favor bioactive conformations [1]. These combined physicochemical and conformational differences mean that the cyclopropyl analog cannot be reliably substituted by its ethyl or isopropyl counterparts in structure–activity relationship (SAR) studies, fragment-based screening, or covalent probe development without altering target engagement, solubility, and metabolic profile.

5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2098131-51-0): Head-to-Head Quantitative Differentiation Evidence


XLogP Lipophilicity Advantage: Cyclopropyl Target (2.4) vs. Ethyl (2.7) and Isopropyl (3.0) Analogs

The target compound exhibits a computed XLogP of 2.4, which is 0.3 log units lower than the 5-ethyl analog (XLogP 2.7) and 0.6 log units lower than the 5-isopropyl analog (XLogP 3.0) . All three compounds share identical TPSA (46.1 Ų), hydrogen bond donor/acceptor counts (0/2), and rotatable bond count (3), meaning the XLogP difference is attributable exclusively to the electronic and steric character of the C5 substituent rather than gross changes in molecular topology . The cyclopropyl group's unique σ-aromatic character and reduced hydrophobic surface area relative to alkyl substituents of comparable carbon count directly account for this lipophilicity reduction [1].

Lipophilicity Drug-likeness ADME prediction

Predicted Boiling Point and Density: Evidence of Stronger Intermolecular Interactions for the Cyclopropyl Congener

The target compound exhibits a predicted boiling point of 373.3 ± 42.0 °C, which is 43.3 °C higher than the 5-ethyl analog (330.0 ± 37.0 °C) and 28.6 °C higher than the 5-isopropyl analog (344.7 ± 42.0 °C) . Its predicted density of 1.23 ± 0.1 g/cm³ exceeds both the ethyl (1.09 g/cm³) and isopropyl (1.08 g/cm³) analogs by approximately 0.14 g/cm³ . These differences, obtained under identical prediction methodology, indicate that the cyclopropyl-bearing compound engages in stronger intermolecular dispersion and dipole–dipole interactions in the condensed phase, consistent with the cyclopropyl group's enhanced polarizability and compact geometry relative to flexible alkyl chains [1].

Thermal stability Intermolecular interactions Compound handling

Cyclopropyl Conformational Constraint: Class-Level Evidence for Enhanced Metabolic Stability and Target Binding

The cyclopropyl ring at C5 introduces conformational restriction that is absent in the freely rotating ethyl and isopropyl analogs. A comprehensive 2025 review of fused-cyclopropanes in medicinal chemistry documents that cyclopropyl incorporation enhances metabolic stability, improves target binding potency through conformational pre-organization, reduces off-target effects, and can increase membrane permeability across multiple target classes [1]. The review identifies metabolic stability enhancement as one of the most consistently observed benefits, attributed to the cyclopropane's resistance to oxidative metabolism by cytochrome P450 enzymes compared to linear or branched alkyl substituents [1]. The target compound's higher molecular complexity score of 304 (vs. 258 for ethyl and 281 for isopropyl) quantitatively reflects this increased structural sophistication.

Metabolic stability Conformational restriction Bioactive conformation

Thiophene vs. Trifluoromethyl at Position 3: Electron-Rich Heteroaryl Differentiation for Target Engagement

The thiophen-2-yl group at position 3 of the target compound provides an electron-rich, π-excessive heteroaryl system distinct from the electron-deficient trifluoromethyl-substituted analog (CAS 2098006-01-8). Pyrazole–thiophene hybrids have demonstrated multitarget kinase inhibition, with recent studies reporting IC₅₀ values of 16.25 μg/mL against wild-type EGFR and 17.8 μg/mL against the T790M mutant for representative pyrazole–thiophene derivatives [1]. The thiophene sulfur atom participates in specific polar interactions with kinase hinge-region residues, while its aromatic surface enables π–π stacking with Tyr and Phe side chains—interactions not available to the trifluoromethyl analog [2]. The target compound thus represents the thiophene-bearing sub-series within the broader 5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazole scaffold, where the C3 substituent dictates target class engagement potential [2].

Kinase inhibition EGFR VEGFR-2 π-stacking

Propargyl Bioorthogonal Handle: Enabling Click Chemistry Conjugation for PROTAC and Bioconjugate Applications

The N1 propargyl (prop-2-yn-1-yl) substituent serves as a terminal alkyne handle for copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), the cornerstone reaction of bioorthogonal click chemistry [1]. This functionality is shared across the 1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole series but distinguishes all members from pyrazole analogs lacking the propargyl group. The alkyne handle enables modular conjugation to azide-bearing payloads—including fluorophores, biotin, polyethylene glycol chains, E3 ligase ligands for PROTAC development, and solid-support resins for affinity chromatography [2]. Recent advances in click chemistry have expanded the scope to in-cell PROTAC formation (CLIPTACs), where the propargyl handle serves as a traceless linker attachment point [2]. The cyclopropyl-bearing variant combines this conjugation capability with the conformational and metabolic stability advantages described above, making it uniquely suited for applications requiring both target engagement and subsequent functionalization [3].

Click chemistry CuAAC PROTAC Bioconjugation

5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2098131-51-0): Evidence-Backed Research and Industrial Application Scenarios


PROTAC and Targeted Protein Degradation (TPD) Development via Click Chemistry Conjugation

The propargyl handle at N1 enables direct CuAAC conjugation to azide-functionalized E3 ligase ligands (e.g., VHL, CRBN, or IAP-recruiting moieties), positioning this compound as a modular warhead for PROTAC linker attachment [1]. The cyclopropyl group at C5 provides the conformational pre-organization and metabolic stability necessary for intracellular protein degradation applications, where the bifunctional molecule must survive prolonged cellular residence time to achieve target ubiquitination and proteasomal degradation [2]. The lower XLogP (2.4 vs. 3.0 for the isopropyl analog) may improve aqueous compatibility during click chemistry conjugation reactions, an advantage in PROTAC synthesis workflows that often require mixed aqueous/organic solvent systems.

Kinase Inhibitor Lead Discovery Targeting EGFR, VEGFR-2, and Related Tyrosine Kinases

Pyrazole–thiophene hybrids have validated multitarget kinase inhibition activity, with representative derivatives achieving IC₅₀ values of 16–18 μg/mL against wild-type EGFR and T790M mutant EGFR [3]. The target compound's thiophen-2-yl substituent provides the electron-rich heteroaryl system required for hinge-region binding and π-stacking interactions within the kinase ATP pocket. The cyclopropyl group offers a metabolically stable, conformationally constrained alternative to the ethyl or isopropyl variants typically explored in kinase inhibitor SAR campaigns, potentially reducing oxidative metabolism at the C5 position [2]. This compound serves as a rationally differentiated scaffold for kinase-focused medicinal chemistry programs.

Chemical Biology Probe Development Requiring Bioorthogonal Functionalization

The combination of a thiophene-pyrazole core with a terminal alkyne makes this compound an ideal precursor for synthesizing activity-based probes, fluorescent imaging agents, or affinity chromatography ligands. The propargyl group can be conjugated to azide-bearing fluorophores (e.g., Cy3/Cy5-azide, TAMRA-azide) or biotin-azide for pull-down experiments [1]. The cyclopropyl substituent confers reduced conformational flexibility, which may improve the fidelity of target engagement readouts in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments by minimizing non-specific binding associated with highly flexible alkyl chains [2].

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Library Design

With a molecular weight of 228.31 g/mol [4] and three modifiable positions (C3 thiophene, C5 cyclopropyl, N1 propargyl), this compound occupies a favorable position in fragment-like chemical space. The cyclopropyl group's unique spatial geometry—compact yet conformationally constrained—provides a scaffold-hopping opportunity distinct from linear alkyl fragments. The quantifiably lower XLogP (2.4) compared to the ethyl (2.7) and isopropyl (3.0) analogs may improve fragment solubility and reduce aggregation-based false positives in biochemical screening assays, making it the preferred fragment starting point for lead discovery programs prioritizing ligand efficiency and aqueous compatibility.

Quote Request

Request a Quote for 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.